molecular formula C19H23N3O2 B7631931 N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide

N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide

Cat. No. B7631931
M. Wt: 325.4 g/mol
InChI Key: CTPKXUYYRYIJMB-UHFFFAOYSA-N
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Description

N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide, also known as CX546, is a potent and selective positive allosteric modulator of the AMPA receptor. It is a synthetic compound that has been extensively studied for its potential use in treating a variety of neurological disorders. In

Mechanism of Action

N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide acts as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By binding to a specific site on the receptor, N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide enhances the activity of the receptor and increases the amount of glutamate released at the synapse, leading to improved synaptic transmission and enhanced cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide can improve cognitive function and memory in animal models, as well as enhance synaptic plasticity and long-term potentiation. It has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide is that it is a potent and selective positive allosteric modulator of the AMPA receptor, which makes it a valuable tool for studying the role of the AMPA receptor in synaptic plasticity and memory formation. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of endogenous compounds on the AMPA receptor.

Future Directions

There are several future directions for research on N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide. One area of focus is the development of more potent and selective positive allosteric modulators of the AMPA receptor. Another area of focus is the investigation of the long-term effects of N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide on cognitive function and memory in animal models and humans. Additionally, the potential use of N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia warrants further investigation.

Synthesis Methods

The synthesis of N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide involves a multi-step process that includes the reaction of 2,6-dimethylphenol with cyclopentanone to form 2,6-dimethylcyclohexenone. This intermediate is then reacted with methylamine to form the corresponding imine, which is then reduced with sodium borohydride to give the amine. This amine is then reacted with 4-chloro-2,5-dimethoxybenzoyl chloride to form N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide.

Scientific Research Applications

N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide has been extensively studied for its potential use in treating a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models and has been suggested as a potential treatment for cognitive impairment associated with aging and neurodegenerative diseases.

properties

IUPAC Name

N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-12-6-7-16-14(10-12)15(11-13(2)21-16)17(23)22(3)19(18(20)24)8-4-5-9-19/h6-7,10-11H,4-5,8-9H2,1-3H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPKXUYYRYIJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N(C)C3(CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide

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